Potassium cyanide

描述

属性

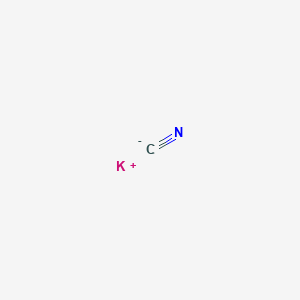

IUPAC Name |

potassium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCN, CKN | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024268 | |

| Record name | Potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.116 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium cyanide appears as white amorphous lumps or a crystalline mass with a faint odor of bitter almonds. Density 1.52 g / cm3 Toxic by skin absorption through open wounds, by ingestion. Heating to decomposition produces toxic fumes. Used for gold and silver extraction, in chemical analysis, to make other chemicals, and as an insecticide., Other Solid; Pellets or Large Crystals, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], HYGROSCOPIC CRYSTALS OR SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor. | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium cyanide (K(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Very high (USCG, 1999), 1625 °C, 2957 °F | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

72 % at 77 °F (NIOSH, 2023), Sol in 2 parts cold, 1 part boiling water, Sol in 2 parts glycerol, 100 g/100 cc hot water above 176 °F, Sol in 25 parts methanol, For more Solubility (Complete) data for POTASSIUM CYANIDE (13 total), please visit the HSDB record page., Solubility in water, g/l at 25 °C: 716 (freely soluble), (77 °F): 72% | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.52 at 60.8 °F (EPA, 1998) - Denser than water; will sink, 1.55 at 20 °C, 1.52 g/cm³, 1.55 | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The principal impurities are potassium carbonate, formate, and hydroxide. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, granular powder or fused pieces, White amorphous lumps or crystalline mass, White cubic crystals, White, granular or crystalline solid. | |

CAS No. |

151-50-8 | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium cyanide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/potassium-cyanide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Potassium cyanide (K(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD255M2ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TS8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1173 °F (EPA, 1998), 634 °C, 1173 °F | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Toxicological and Safety Profile of Potassium Cyanide (CAS 151-50-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium cyanide (KCN), identified by CAS number 151-50-8, is a highly toxic, colorless crystalline salt.[1] It is a potent and rapidly acting poison that has significant industrial applications, including in gold mining, electroplating, and organic synthesis.[1] This guide provides a comprehensive overview of the toxicological data and safety profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms of its toxicity. The information is intended for researchers, scientists, and professionals in drug development who may encounter or study this compound.

Chemical and Physical Properties

This compound is a white, granular or crystalline solid that is highly soluble in water.[2] It has a faint odor of bitter almonds, though not all individuals can detect this due to genetic factors.[1][3] Upon contact with moisture, acids, or carbon dioxide, it decomposes to release highly toxic and flammable hydrogen cyanide (HCN) gas.[2][4]

Quantitative Toxicological Data

The toxicity of this compound is primarily attributed to the cyanide ion (CN-). The following tables summarize the available quantitative data on its acute toxicity.

Table 1: Acute Lethal Dose (LD50/LD100) Data

| Species | Route of Administration | LD50/LD100 | Value | Reference |

| Human | Oral | LD100 | 200-300 mg | [1] |

| Human | Oral | LD50 (estimated) | 140 mg | [1] |

| Human | Oral | Probable Lethal Dose | < 5 mg/kg | [4] |

| Rat | Oral | LD50 | 5 mg/kg | [1][5][6] |

| Rat | Oral | LD50 | 10 mg/kg | [1] |

| Rat | Oral | LD50 | 11.3 mg/kg | [7] |

| Rat | Intraperitoneal | LD50 | 4 mg/kg | [5][8] |

| Mouse | Oral | LD50 | 8.5 mg/kg | [1][6][8] |

| Rabbit | Oral | LD50 | 5 mg/kg | [1][6][8] |

Mechanism of Toxicity

The primary mechanism of this compound's toxicity is the inhibition of cellular respiration.[1][9] The cyanide ion has a high affinity for ferric iron (Fe³⁺) and binds to the ferric iron atom in cytochrome c oxidase (also known as complex IV) within the mitochondrial electron transport chain.[9][10][11] This binding is reversible but potent, effectively halting the utilization of oxygen by cells and leading to histotoxic hypoxia.[1] Consequently, the body's tissues are unable to use the oxygen delivered by the blood.[1] This leads to a shift to anaerobic metabolism, resulting in lactic acidosis and rapid cell death, particularly affecting organ systems with high oxygen demand such as the central nervous system and the heart.[1][2]

Caption: Mechanism of this compound Toxicity.

Toxicokinetics

-

Absorption: this compound is rapidly absorbed through the gastrointestinal tract upon ingestion.[12] Absorption of cyanide through the skin is slower.[12] Inhalation of hydrogen cyanide gas, which can be released from this compound, leads to very rapid absorption through the lungs.[12]

-

Distribution: Following absorption, cyanide is quickly distributed throughout the body via the bloodstream.[12] Measurable levels can be found in all organs.[12]

-

Metabolism: The primary route of cyanide detoxification in the body is enzymatic conversion to the less toxic thiocyanate (B1210189) (SCN⁻). This reaction is catalyzed by the enzyme rhodanese, which requires a sulfur donor.[13] A smaller fraction of cyanide can be metabolized by other pathways.[13]

-

Elimination: Thiocyanate is primarily excreted in the urine. The elimination half-life of cyanide is relatively short, estimated to be between 20 minutes to 1 hour in humans after non-lethal exposures.[12]

Caption: Overview of this compound Toxicokinetics.

Detailed Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination)

A common protocol for determining the oral LD50 of a substance like this compound in rats is based on OECD Guideline 425 (Up-and-Down Procedure).

-

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

-

Animal Model: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old. Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

-

Methodology:

-

Dosing: this compound is dissolved in distilled water. Animals are fasted overnight prior to dosing. A single dose is administered by oral gavage.

-

Dose Selection: A starting dose is selected based on available data (e.g., a dose expected to be lethal to some animals).

-

Procedure: One animal is dosed at a time. If the animal survives for a set observation period (typically 48 hours), the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

-

-

Endpoint: The primary endpoint is mortality within the 14-day observation period.

In Vitro Cyanide Detection in Biological Samples

A standard laboratory method for the detection of cyanide in biological samples such as blood or tissue homogenates.[14]

-

Principle: Cyanide is liberated as hydrogen cyanide (HCN) gas from the sample by acidification. The HCN gas is then detected using a colorimetric indicator.[14]

-

Reagents and Materials:

-

Procedure:

-

Aliquots of the biological sample (e.g., 1 mL of blood) and controls are placed in separate test tubes.[14]

-

The samples are acidified by adding a drop of concentrated H₂SO₄ to facilitate the release of HCN.[14]

-

A strip of the indicator paper is suspended in the headspace of the tube, without touching the liquid, and the tube is sealed.[14]

-

The tube is incubated (e.g., for 30 minutes at room temperature).

-

A color change in the indicator paper (e.g., from pale green to blue for Cyantesmo®) indicates the presence of cyanide.[14]

-

-

Endpoint: Qualitative or semi-quantitative determination of cyanide presence based on the color change of the indicator strip.

Caption: Experimental Workflow for Cyanide Detection.

Other Toxicological Endpoints

-

Chronic Exposure: Long-term exposure to lower levels of cyanide can lead to a range of symptoms including headache, dizziness, weakness, nausea, and irritation of the upper respiratory tract and eyes.[2] It may also cause thyroid gland enlargement and nervous system damage.[15]

-

Carcinogenicity: this compound has not been classified as a carcinogen by major regulatory agencies such as IARC, NTP, or OSHA.[8]

-

Mutagenicity and Reproductive Toxicity: While some studies in laboratory animals have suggested potential for mutagenic and reproductive effects, human data is limited.[16] One study in rats showed that prenatal exposure to this compound could promote toxic effects in fetuses that were also observable at weaning.[17][18]

Safety Profile and Handling

-

Exposure Routes: Exposure can occur through ingestion, inhalation of HCN gas, and skin or eye contact.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is crucial. This includes chemical-resistant gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection (NIOSH-approved respirator) if there is a risk of dust or HCN gas generation.[15]

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from acids, moisture, and incompatible materials.[6][8] Keep containers tightly closed.

-

First Aid: In case of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air and provide 100% oxygen.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

-

Ingestion: Seek immediate medical attention. Do not induce vomiting.[19]

-

-

Antidotes: Specific antidotes for cyanide poisoning, such as amyl nitrite, sodium nitrite, and sodium thiosulfate, are available but must be administered by trained medical personnel.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Systemic Agent | NIOSH | CDC [cdc.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound (as CN) [cdc.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isg.ku.edu.tr [isg.ku.edu.tr]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. westliberty.edu [westliberty.edu]

- 9. quora.com [quora.com]

- 10. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 11. This compound: How Does Cyanide Work and How Can It Be Detected? | Lab Manager [labmanager.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 14. nyc.gov [nyc.gov]

- 15. nj.gov [nj.gov]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. Evaluation of effects of prenatal exposure to the cyanide and thiocyanate in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]

An In-depth Technical Guide to the Solubility of Potassium Cyanide in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium cyanide (KCN) in a selection of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where KCN is utilized as a reagent or intermediate. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is an inorganic salt with significant applications in various fields, including organic synthesis, gold mining, and electroplating. Its efficacy in these applications often depends on its solubility in different solvent systems. While highly soluble in water, its solubility in organic solvents is more varied and is a critical parameter for reaction kinetics, process design, and safety considerations. This guide focuses on the solubility of KCN in methanol, ethanol (B145695), glycerol, formamide, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been determined and is summarized in the table below. It is important to note that solubility is temperature-dependent, and the provided data are reported at the specified temperatures.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Methanol | CH₃OH | 32.04 | 4.91 | 20 | [1] |

| Ethanol | C₂H₅OH | 46.07 | 0.57 | Not Specified | [1][2] |

| Ethanol (abs.) | C₂H₅OH | 46.07 | 0.87 | 19.5 | [3] |

| Ethanol | C₂H₅OH | 46.07 | 1.21 | 20 | [4] |

| Glycerol | C₃H₈O₃ | 92.09 | Soluble | Not Specified | [1] |

| Glycerol | C₃H₈O₃ | 92.09 | 31.84 | 15 | [4] |

| Glycerol | C₃H₈O₃ | 92.09 | 32 | 15.5 | [3] |

| Formamide | CH₃NO | 45.04 | 14.6 | Not Specified | [1] |

| Formamide | CH₃NO | 45.04 | 12.9 | 25 | [3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 0.22 | 25 | [3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 1 | 25 | [5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 2 | 95 | [5] |

Note: Conflicting data for ethanol solubility exists in the literature. Researchers should verify the solubility under their specific experimental conditions.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent can be achieved through several methods. The gravimetric method is a fundamental and widely used technique that provides reliable results.

3.1. General Principle of Gravimetric Solubility Determination

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

3.2. Detailed Methodology

The following is a generalized protocol that can be adapted for the specific organic solvents mentioned in this guide.

3.2.1. Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

3.2.2. Procedure

-

Solvent Preparation: Ensure the organic solvent is of high purity and, if necessary, dried using appropriate methods to remove any water content, as the hygroscopic nature of KCN can be influenced by moisture.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Preliminary experiments may be needed to determine the optimal equilibration time.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents like DMSO or glycerol, a vacuum oven at an appropriate temperature may be necessary to facilitate evaporation without decomposing the KCN.

-

Once the solvent is completely removed, place the dish in a drying oven or a vacuum desiccator to remove any residual solvent until a constant mass is achieved.

-

Weigh the evaporation dish containing the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in grams per 100 mL of the solvent using the following formula:

Solubility ( g/100 mL) = (Mass of KCN residue (g) / Volume of saturated solution taken (mL)) * 100

-

3.3. Considerations for Specific Solvents

-

Methanol and Ethanol: These solvents are relatively volatile. Evaporation should be conducted carefully to avoid loss of sample due to bumping.

-

Glycerol, Formamide, DMF, and DMSO: These solvents have high boiling points and low volatility. Evaporation will require heating, possibly under reduced pressure, to expedite the process. Care must be taken to choose a temperature that does not cause decomposition of the this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining KCN solubility.

Safety Precautions

This compound is a highly toxic substance. All handling and experimental procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Accidental contact with acids will liberate highly toxic hydrogen cyanide gas. Emergency procedures and appropriate cyanide antidote kits should be readily available. Dispose of all waste containing cyanide in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Hydrolysis of Potassium Cyanide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of potassium cyanide (KCN) hydrolysis in aqueous solutions. It covers the fundamental chemical principles, reaction kinetics, influencing factors, and detailed experimental protocols for analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with or encounter cyanide compounds.

Core Mechanism of this compound Hydrolysis

This compound, a salt of a strong base (potassium hydroxide (B78521), KOH) and a weak acid (hydrocyanic acid, HCN), undergoes hydrolysis when dissolved in water. This reaction results in an alkaline solution due to the production of hydroxide ions (OH⁻).

The process begins with the complete dissociation of KCN in water into its constituent ions:

KCN (s) → K⁺ (aq) + CN⁻ (aq)

The potassium ion (K⁺) is a spectator ion and does not participate in the hydrolysis reaction. The cyanide ion (CN⁻), being the conjugate base of a weak acid, reacts with water in an equilibrium reaction:

CN⁻ (aq) + H₂O (l) ⇌ HCN (aq) + OH⁻ (aq)

This reaction leads to an increase in the concentration of hydroxide ions, thereby raising the pH of the solution and making it alkaline. The moist solid form of this compound can also undergo this reaction with atmospheric water, leading to the release of small amounts of toxic hydrogen cyanide gas, which has a characteristic bitter almond odor.[1]

Uncatalyzed Hydrolysis Pathway

The fundamental hydrolysis reaction of the cyanide ion with water establishes an equilibrium that dictates the pH of the solution.

References

A Technical Guide to the Discovery and Historical Application of Potassium Cyanide in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, historical synthesis, and pivotal role of potassium cyanide (KCN) in the advancement of chemical synthesis. It offers a detailed examination of its early production methods and its application in foundational organic reactions, providing researchers with a historical and practical context for this potent and significant reagent.

Discovery and Early History

The history of this compound is intrinsically linked to the discovery of its parent acid, hydrogen cyanide (HCN). The timeline of these foundational discoveries highlights the progression from pigment chemistry to the isolation of one of the most reactive and useful synthons in organic chemistry.

The Genesis: From Prussian Blue to Prussic Acid

The story begins not with the salt, but with the intensely colored pigment Prussian blue. In 1782, the Swedish pharmaceutical chemist Carl Wilhelm Scheele was investigating this pigment. Through a series of experiments, he successfully isolated a volatile, water-soluble acid with a distinct bitter almond odor, which he named Blausäure (literally, "blue acid") due to its origin.[1][2] This substance, now known as hydrocyanic acid or prussic acid, was the direct precursor to this compound.[2][3] Scheele's work laid the groundwork for the entire field of cyanide chemistry.[3] A few decades later, in 1811, the French chemist Joseph Louis Gay-Lussac prepared pure, liquefied hydrogen cyanide, further characterizing its properties.[1]

Early Production of this compound

Before the turn of the 20th century and the advent of industrial-scale processes, the most significant source of alkali metal cyanides was the thermal decomposition of potassium ferrocyanide (also known as yellow prussiate of potash).[4] This historical method involved heating potassium ferrocyanide in the absence of air, causing it to break down into this compound, iron carbide, and nitrogen gas.[4]

Historical Synthesis Protocols

The methods for producing this compound have evolved significantly, driven by the increasing demands of industries such as mining and electroplating.

Protocol: Synthesis by Thermal Decomposition of Potassium Ferrocyanide (Historical)

This process was the dominant method for producing KCN before 1900.[4] It relies on the high-temperature decomposition of potassium ferrocyanide in an inert atmosphere.

Reaction: K₄[Fe(CN)₆] (s) → 4 KCN (l) + FeC₂ (s) + N₂ (g)[5]

Experimental Protocol:

-

Preparation: Anhydrous potassium ferrocyanide is finely powdered and placed into a covered porcelain or iron crucible. It is crucial that the starting material is dry to avoid side reactions.

-

Heating: The crucible is heated strongly in a furnace. The mixture is brought to a temperature where it melts and decomposition begins, which is visibly marked by the evolution of nitrogen gas.[5]

-

Decomposition: The material is heated until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[5]

-

Separation: The crucible contains a molten layer of this compound on top of a solid residue of iron carbide and carbon. The molten KCN, being less dense, can be carefully decanted from the solid byproducts.[5]

-

Purification: The resulting KCN is often impure, containing potassium cyanate (B1221674) (KOCN) and other byproducts. For higher purity, the crude product would be subjected to recrystallization.

The Beilby Process (c. 1892)

Developed by Sir George Thomas Beilby, this process was created to meet the surging demand for cyanide for gold extraction.[6][7] It involved passing ammonia (B1221849) over a heated mixture of potassium carbonate and charcoal.[6][7]

Modern Synthesis Protocol

The contemporary method for producing this compound is a straightforward acid-base neutralization reaction.

Reaction: HCN + KOH → KCN + H₂O[8]

Experimental Protocol:

-

Reaction Setup: Hydrogen cyanide gas is bubbled through a cooled aqueous solution of potassium hydroxide (B78521). Alternatively, liquid HCN is added to the KOH solution.

-

Neutralization: The reaction is highly exothermic and is typically carried out with cooling to control the temperature. The addition is continued until the potassium hydroxide is neutralized.

-

Isolation: The resulting aqueous solution of this compound is then evaporated, usually under vacuum, to yield solid, crystalline KCN.[8]

Applications in Chemical Synthesis

This compound is a powerful nucleophile, a property that has made it an invaluable reagent in organic synthesis for forming carbon-carbon bonds. Its primary use is in the synthesis of nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.

The Von Richter Reaction

Discovered by Victor von Richter in 1871, this reaction is a classic, albeit mechanistically complex, example of cine substitution.[9] An aromatic nitro compound is treated with this compound in aqueous ethanol (B145695), resulting in the substitution of the nitro group with a carboxyl group that enters at a position ortho to the original location of the nitro group.[1][9]

General Reaction: Ar-NO₂ + KCN → (ortho-carboxy)-Ar-H + N₂

Experimental Protocol: Conversion of p-Bromonitrobenzene to m-Bromobenzoic Acid [1]

-

Reagents: p-Bromonitrobenzene is dissolved in a 50% aqueous ethanol solution. This compound is added to the mixture.

-

Reaction Conditions: The mixture is heated under reflux for several hours (typically 2-6 hours).[1] The reaction is sensitive to pH and is generally maintained at a neutral to slightly basic level.[1]

-

Workup: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl). This protonates the carboxylate salt, causing the m-bromobenzoic acid to precipitate out of the solution.

-

Isolation: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Yields for the Von Richter reaction are often low to moderate, typically ranging from 1% to 50%, due to the formation of various side products.[9]

The Bucherer-Bergs Synthesis of Hydantoins

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (ketone or aldehyde), this compound, and ammonium (B1175870) carbonate.[5][10] Hydantoins are important heterocyclic structures found in several pharmaceuticals, including the anticonvulsant drug Phenytoin.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin (B190458) [11]

-

Reagents: Acetone (the carbonyl compound), this compound, and ammonium carbonate are combined in a reaction vessel. A typical molar ratio is 1:2:2 (ketone:KCN:(NH₄)₂CO₃).[4]

-

Solvent and Conditions: The reaction is typically carried out in aqueous ethanol (e.g., 60% EtOH) and heated to 60-70°C.[11] For less reactive ketones, the mixture can be heated in a sealed vessel (a steel bomb) to higher temperatures (e.g., 110°C) to achieve better yields.[7]

-

Reaction Time: The reaction is allowed to proceed for several hours (e.g., 10 hours or more).[7]

-

Workup: Upon completion, the reaction mixture is cooled and then acidified with a strong acid like HCl. This causes the hydantoin (B18101) product to precipitate.[4]

-

Isolation: The solid 5,5-dimethylhydantoin is collected by filtration, washed, and purified by recrystallization. Under optimized conditions, yields can be very high (91-96%).[7]

Other Foundational Applications

Beyond core organic synthesis, KCN was instrumental in the development of other chemical technologies.

-

Gold Mining: The MacArthur-Forrest process, developed in the 1880s, uses a dilute solution of KCN (or NaCN) to leach gold from low-grade ores in the presence of oxygen, forming a water-soluble gold cyanide complex. This revolutionized the gold mining industry by making it economically viable to process ore with very low gold content.[6][7]

Reaction: 4 Au + 8 KCN + O₂ + 2 H₂O → 4 K[Au(CN)₂] + 4 KOH[8]

-

Electroplating: In the 19th century, solutions of potassium gold cyanide and potassium silver cyanide became the standard for electroplating, allowing for the deposition of a thin, uniform layer of precious metal onto a base metal.

-

Photography: In the wet-collodion process, this compound was used as a photographic fixer to dissolve unexposed silver salts, stabilizing the image.[7]

Data Summary

The following tables provide quantitative data on the physical properties of this compound and a comparison of its synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | KCN |

| Molar Mass | 65.12 g/mol [12] |

| Appearance | White crystalline solid[8] |

| Density | 1.52 g/cm³[12] |

| Melting Point | 634.5 °C[8] |

| Boiling Point | 1,625 °C[8] |

| Solubility in Water | 71.6 g/100 mL at 25 °C[8] |

| pKa (of HCN) | 9.21 |

Table 2: Comparative Yields in KCN-Mediated Syntheses

| Reaction | Starting Material | Product | Reported Yield |

| Von Richter | p-Bromonitrobenzene | m-Bromobenzoic acid | 1-50%[9] |

| Bucherer-Bergs | Benzophenone | Phenytoin | 91-96% (optimized)[7] |

| Bucherer-Bergs | Acetone | 5,5-Dimethylhydantoin | High |

Conclusion

From its origins in the study of pigments to its role as a cornerstone of modern industrial chemistry and organic synthesis, this compound has had a profound impact on the field. Its discovery and the subsequent development of its synthesis enabled crucial advancements in mining, materials science, and the creation of complex organic molecules. While its extreme toxicity demands the utmost care in handling, a thorough understanding of its history and chemical principles remains essential for researchers and professionals in the chemical sciences.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Gattermann Reaction in Organic Chemistry Explain the Gattermann reaction.. [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Von Richter reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. professor-murmann.net [professor-murmann.net]

Unraveling the Geometry of a Simple yet Complex Molecule: A Technical Guide to Theoretical Models of Potassium Cyanide's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical models that have been instrumental in elucidating the molecular structure of potassium cyanide (KCN). A seemingly simple triatomic molecule, KCN has presented a fascinating case study for theoretical and experimental chemists due to its unexpected non-linear geometry and "floppy" nature. This document provides a comprehensive overview of the key theoretical approaches, summarizes the quantitative data derived from these models, and outlines the computational methodologies employed.

The Surprising Non-Linearity: A Paradigm Shift in Understanding KCN

Early assumptions, based on analogies with molecules like hydrogen cyanide (HCN), suggested a linear structure for this compound. However, a combination of experimental evidence and sophisticated theoretical calculations has conclusively shown that KCN adopts a triangular or T-shaped equilibrium geometry.[1][2] This discovery has profound implications for understanding the bonding and dynamics of this molecule. The potential energy surface of KCN is notably flat, particularly along the bending coordinate of the potassium cation around the cyanide anion, leading to large amplitude motions.[1]

Theoretical Approaches to Modeling KCN's Structure

A variety of computational methods have been employed to model the molecular structure of KCN, ranging from ab initio self-consistent field (SCF) calculations to more advanced methods that include electron correlation.

Ab Initio Self-Consistent Field (SCF) Calculations

Ab initio SCF calculations have been fundamental in predicting the non-linear structure of KCN.[3][4] These methods, which solve the electronic Schrödinger equation without empirical parameters, have been successful in generating the potential energy surface of the molecule. The calculations consistently show that the triangular geometry is the global minimum on the potential energy surface, with the linear cyanide (K-C-N) and isocyanide (K-N-C) configurations representing saddle points or shallow local minima.[2][5]

Inclusion of Electron Correlation

To achieve higher accuracy, theoretical models have incorporated electron correlation effects, often using methods like Møller-Plesset perturbation theory (MP3) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)).[5] The inclusion of electron correlation has been shown to refine the geometric parameters and relative energies of the different isomers, generally improving the agreement with experimental data.[5]

Density Functional Theory (DFT)

While less prominent in the foundational papers on KCN's structure, Density Functional Theory (DFT) has become a powerful tool for studying the electronic structure and properties of a wide range of molecules, including cyanide-containing compounds.[6] DFT methods offer a balance between computational cost and accuracy, making them suitable for larger systems or more extensive explorations of the potential energy surface.

Quantitative Data from Theoretical Models

The following tables summarize the key quantitative data obtained from various theoretical studies on the molecular structure of KCN.

Table 1: Calculated Geometric Parameters of KCN

| Theoretical Method | r(KC) (Å) | r(KN) (Å) | r(CN) (Å) | ϑe(KCN) (°) | ϑe(KNC) (°) | Reference |

| Ab initio SCF | 2.850 | 2.616 | 1.153 | 66.6 | 90.5 | [2] |

| Ab initio SCF | 2.906 (5.492 a₀) | - | 1.157 (2.186 a₀) | 62.4 | - | [3][7] |

| CCSD(T)=FULL/6-311+G(3df,2p) | 2.6078 | 3.7817 | 1.1739 | 180.0 (Linear Conformer) | - |

Note: The CCSD(T) calculation corresponds to a linear conformer, not the global minimum T-shaped structure.

Table 2: Calculated Vibrational Frequencies of KCN (cm⁻¹)

| Theoretical Method | Bending (ω₂) | K-CN Stretch (ω₁) | Reference |

| Ab initio Variational | 119.7 | 302.7 | [1][8] |

| Ab initio Close-Coupling | 114.7 | 293.0 | [9] |

| Estimated from Inertial Defect | 157 | - | [10] |

Experimental Protocols: A Glimpse into the Computational Methodology

The theoretical determination of KCN's molecular structure involves a series of well-defined computational steps.

Ab Initio SCF and Correlated Calculations

A typical workflow for ab initio calculations on KCN is as follows:

-

Basis Set Selection: Large, flexible Gaussian basis sets are chosen for each atom (K, C, N) to accurately describe the electronic distribution.[2] Polarization functions are often included to account for the anisotropic nature of the electron density in the molecule.[5]

-

Geometry Optimization: The molecular geometry is systematically varied to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is performed for different possible structures, including linear cyanide, linear isocyanide, and various T-shaped geometries.[2]

-

Potential Energy Surface (PES) Generation: Single-point energy calculations are performed at a grid of different geometries to map out the potential energy surface.[3][4] This surface provides a detailed picture of the energy landscape and the barriers between different conformations.

-

Vibrational Frequency Calculation: Once the equilibrium geometry is determined, the second derivatives of the energy with respect to the atomic coordinates are calculated. This "Hessian" matrix is then used to determine the harmonic vibrational frequencies of the molecule.[1]

-

Inclusion of Electron Correlation: To improve upon the SCF results, electron correlation is included using methods such as third-order Møller-Plesset perturbation theory (MP3) or CCSD(T).[5]

The following diagram illustrates the logical workflow for the theoretical modeling of KCN's molecular structure.

Caption: Workflow for theoretical modeling of KCN molecular structure.

Conclusion

The theoretical modeling of this compound has been a remarkable success story, overturning initial assumptions and providing a detailed, quantitative understanding of its molecular structure and dynamics. The synergy between ab initio calculations and experimental studies has been crucial in establishing the non-linear, floppy nature of this intriguing molecule. The computational methodologies outlined in this guide provide a robust framework for the continued investigation of KCN and other complex molecular systems, with important implications for fields ranging from fundamental chemistry to drug development.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. An <i>a</i> <i>b</i> <i>i</i> <i>n</i> <i>i</i> <i>t</i> <i>i</i> <i>o</i> molecular orbital study of NaCN and KCN [ouci.dntb.gov.ua]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. A b i n i t i o SCF calculations on the potential energy surface of this compound (KCN) | Scilit [scilit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

Thermochemical Data of Potassium Cyanide for Reaction Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of potassium cyanide (KCN), essential for its application in reaction modeling. The information compiled herein is intended to support researchers and professionals in understanding the energetic and reactive behavior of this compound. This document presents key thermochemical data, details the experimental methodologies for their determination, and illustrates the application of this data in reaction modeling.

Thermochemical Data of this compound

The following tables summarize the key thermochemical data for this compound. This information is fundamental for predicting the feasibility, spontaneity, and energy balance of chemical reactions involving KCN.

Table 1: Standard Molar Thermochemical Properties of KCN at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -131.5[1][2] | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 127.8[1][2] | J·K⁻¹·mol⁻¹ |

| Molar Mass | M | 65.116 | g·mol⁻¹ |

Table 2: Heat Capacity of Solid KCN (Shomate Equation)

The heat capacity (Cp) of solid this compound as a function of temperature can be calculated using the Shomate equation over the temperature range of 298 to 895 K.

Equation:

C_p(T) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + \frac{E}{t^2}

where

t=T(in K)/1000| Parameter | Value |

| A | 65.80553 |

| B | 1.083038 |

| C | -0.464441 |

| D | 0.103556 |

| E | 0.026248 |

Source: NIST Chemistry WebBook[3]

Table 3: Heat Capacity of Liquid KCN (Shomate Equation)

For the liquid phase, the heat capacity can be calculated using the Shomate equation over the temperature range of 895 to 3000 K.

Equation:

C_p(T) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + \frac{E}{t^2}

where

t=T(in K)/1000| Parameter | Value |

| A | 75.31200 |

| B | -2.139283 x 10⁻¹⁰ |

| C | 1.235887 x 10⁻¹⁰ |

| D | -2.211846 x 10⁻¹¹ |

| E | -6.181024 x 10⁻¹² |

Source: NIST Chemistry WebBook[3]

Experimental Protocols for Determining Thermochemical Data

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a stable salt like KCN is typically determined indirectly using solution calorimetry.

Methodology: Solution Calorimetry

-

Principle: This method involves measuring the heat of solution of the compound and its constituent elements (in their standard states) in a suitable solvent. By applying Hess's Law, the enthalpy of formation can be calculated.

-

Apparatus: A high-precision solution calorimeter, such as an isoperibol or an isothermal titration calorimeter, is used. The reaction vessel is submerged in a temperature-controlled water bath.

-

Procedure:

-

A precisely weighed sample of KCN is dissolved in a known amount of solvent (e.g., water or a dilute acid) within the calorimeter.

-

The temperature change of the solution upon dissolution is meticulously recorded.

-

The calorimeter is calibrated using a substance with a known heat of solution or by electrical heating.

-

Separate experiments are conducted to measure the heats of solution of potassium and the heat of reaction of carbon and nitrogen to form the cyanide ion in the same solvent system.

-

-

Data Analysis: The enthalpy of formation is calculated by constructing a thermochemical cycle that relates the heats of solution of the reactants and products to the enthalpy of formation of KCN.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a solid is determined by measuring its heat capacity from near absolute zero up to the standard temperature (298.15 K) and applying the principles of the Third Law of Thermodynamics.

Methodology: Adiabatic Shield Calorimetry

-

Principle: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero.[4] By measuring the heat capacity as a function of temperature, the entropy at a given temperature can be calculated by integrating C_p/T from 0 K to that temperature.

-

Apparatus: An adiabatic shield calorimeter is used to minimize heat exchange with the surroundings. The sample is placed in a container surrounded by a shield whose temperature is controlled to match that of the sample.

-

Procedure:

-

A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

The heat capacity is calculated from the energy input and the temperature change.

-

These measurements are performed in small temperature increments from as low as possible (typically around 10 K) up to and beyond 298.15 K.

-

-

Data Analysis:

-

For temperatures below the lowest measurement point, the heat capacity is extrapolated to 0 K using the Debye T³-law.

-

The standard molar entropy at 298.15 K is then calculated by numerically integrating the experimental C_p/T data from 0 K to 298.15 K.

-

Any phase transitions (e.g., solid-solid transitions) must be accounted for by adding the entropy of transition (ΔH_transition / T_transition) to the integral.

-

Determination of Heat Capacity (Cp)

The heat capacity of KCN at various temperatures is determined using calorimetric methods.

Methodology: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Apparatus: A differential scanning calorimeter, which contains two pans (one for the sample and one for an inert reference material) situated in a furnace.

-

Procedure:

-

A small, accurately weighed sample of KCN is placed in a sample pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The instrument records the difference in heat flow to the sample and the reference.

-

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Application in Reaction Modeling

Thermochemical data are crucial for the development of accurate and predictive reaction models. This data allows for the calculation of key parameters that govern the behavior of a chemical system.

Role of Thermochemical Data in Kinetic Modeling

In the context of reaction modeling, particularly for processes like thermal decomposition or combustion, thermochemical data for KCN and other species in the reaction mechanism are used to:

-

Determine Reaction Enthalpies (ΔrH°): The enthalpy change of a reaction can be calculated from the standard enthalpies of formation of the products and reactants. This is essential for understanding whether a reaction is exothermic or endothermic and for modeling the heat release or absorption in a system.

-

Calculate Equilibrium Constants (K_eq): The Gibbs free energy of reaction (ΔrG°), which determines the position of chemical equilibrium, is calculated from the reaction enthalpy and entropy (ΔrG° = ΔrH° - TΔrS°). The equilibrium constant is then derived from the Gibbs free energy.

-

Inform Reaction Rate Constants (k): While reaction rate constants are primarily determined from kinetic experiments or theoretical calculations, thermochemical data are used in theories like Transition State Theory to estimate pre-exponential factors and activation energies. The reverse rate constant is often calculated from the forward rate constant and the equilibrium constant.

Modeling the Thermal Decomposition of this compound

When heated to decomposition, this compound is expected to break down into its constituent elements or other small molecules.[5] A simplified, hypothetical reaction for its decomposition in an inert atmosphere could be:

2 KCN(s) → 2 K(g) + (CN)₂(g)

To model this reaction, the thermochemical data presented in this guide would be used as follows:

-

Enthalpy of Decomposition: The enthalpy of this reaction would be calculated using the standard enthalpies of formation of KCN(s), K(g), and (CN)₂(g). This would indicate the energy required to initiate the decomposition.

-

Equilibrium Composition: By calculating the Gibbs free energy change for the decomposition reaction at different temperatures, the equilibrium constant can be determined. This allows for the prediction of the extent of KCN decomposition and the composition of the resulting gas mixture at equilibrium.

-

Kinetic Model Development: For a kinetic model, the forward rate of the decomposition reaction would need to be determined experimentally or from theoretical calculations. The reverse rate constant could then be calculated using the equilibrium constant derived from the thermochemical data.

Visualization of the Workflow

The following diagram illustrates the logical workflow from the acquisition of thermochemical data to its application in reaction modeling.

Caption: Logical workflow from experimental data acquisition to predictive reaction modeling.

This guide provides a foundational understanding of the thermochemical properties of this compound and their importance in reaction modeling. For specific applications, it is recommended to consult detailed experimental studies and kinetic modeling literature.

References

- 1. Revision Notes - Experiments to determine specific heat capacity of solids and liquids | Thermal Physics | Physics - 0625 - Supplement | IGCSE | Sparkl [sparkl.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 5. This compound | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Potassium Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of potassium cyanide (KCN), a compound of significant interest in various fields, including chemical synthesis, mining, and toxicology. A thorough understanding of its spectroscopic properties is crucial for its characterization, detection, and the study of its interactions. This document details the application of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of KCN, presenting key data, experimental protocols, and logical workflows.

Vibrational Spectroscopy of this compound: IR and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations of this compound. The primary focus of these analyses is the cyanide ion (CN⁻), a diatomic species with a characteristic stretching frequency.

Infrared (IR) Spectroscopy